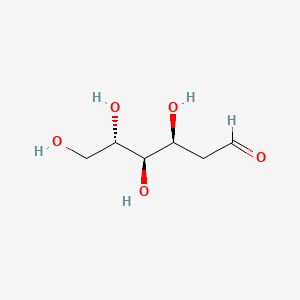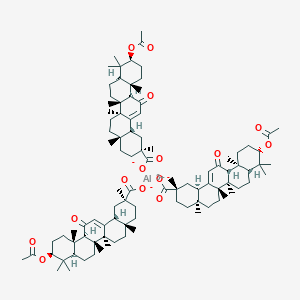
(3S,4R,5S)-3,4,5,6-tetrahydroxyhexanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4R,5S)-3,4,5,6-tetrahydroxyhexanal is a hexose derivative with multiple hydroxyl groups. This compound is a stereoisomer of glucose and is known for its unique structural properties, which make it an interesting subject of study in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5S)-3,4,5,6-tetrahydroxyhexanal can be achieved through several methods. One common approach involves the oxidation of corresponding hexose sugars under controlled conditions. For instance, glucose can be oxidized using mild oxidizing agents to yield the desired compound. The reaction typically requires a catalyst and is conducted at a specific pH to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound often involves biotechnological processes. Enzymatic oxidation of glucose using glucose oxidase is a preferred method due to its specificity and efficiency. This method is environmentally friendly and can be scaled up for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4R,5S)-3,4,5,6-tetrahydroxyhexanal undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include hexonic acids, hexanols, and various substituted hexose derivatives.
Wissenschaftliche Forschungsanwendungen
(3S,4R,5S)-3,4,5,6-tetrahydroxyhexanal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in stereochemistry studies.
Biology: The compound is studied for its role in metabolic pathways and its interaction with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of biodegradable polymers and as an intermediate in the synthesis of various chemicals.
Wirkmechanismus
The mechanism by which (3S,4R,5S)-3,4,5,6-tetrahydroxyhexanal exerts its effects involves its interaction with specific enzymes and receptors. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, influencing various biochemical pathways. Its multiple hydroxyl groups allow it to form hydrogen bonds, which play a crucial role in its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glucose: A common hexose sugar with similar structural features.
Mannose: Another hexose sugar with different stereochemistry.
Galactose: A hexose sugar that differs in the orientation of hydroxyl groups.
Uniqueness
What sets (3S,4R,5S)-3,4,5,6-tetrahydroxyhexanal apart is its specific stereochemistry, which imparts unique chemical and biological properties. This makes it a valuable compound for studying stereochemical effects in biochemical processes and for developing stereospecific synthetic methods.
Eigenschaften
CAS-Nummer |
25029-33-8 |
|---|---|
Molekularformel |
C6H12O5 |
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
(3S,4R,5S)-3,4,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C6H12O5/c7-2-1-4(9)6(11)5(10)3-8/h2,4-6,8-11H,1,3H2/t4-,5-,6+/m0/s1 |
InChI-Schlüssel |
VRYALKFFQXWPIH-HCWXCVPCSA-N |
Isomerische SMILES |
C(C=O)[C@@H]([C@H]([C@H](CO)O)O)O |
Kanonische SMILES |
C(C=O)C(C(C(CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,4-dichloro-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]benzamide;hydrochloride](/img/structure/B10768544.png)
![4-[1-hydroxy-5-(3-phenylphenyl)pyrazol-4-yl]piperidine;2,2,2-trifluoroacetic acid](/img/structure/B10768549.png)
![1-[4-[4-(2,4-Dichlorophenyl)butyl]phenyl]-6,6-dimethyl-1,3,5-triazine-2,4-diamine;hydrochloride](/img/structure/B10768552.png)
![4-(6,7-Dihydro-1,3-dimethylbenzo[c]thien-4-yl)-1H-imidazolemaleate](/img/structure/B10768553.png)
![1-[(3aR,4S,9bS)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B10768565.png)
![(Z)-1,1,1-trifluoro-4-hydroxy-3-[(3-methylphenyl)diazenyl]-4-thiophen-2-ylbut-3-en-2-one](/img/structure/B10768568.png)
![3-(3-bromothiophen-2-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B10768571.png)
![methyl (4S,5Z,6S)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-ethylidene-6-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B10768576.png)
![(E,2S,4R,8S)-8-[(2S,5R,7S,8R,9R)-7-hydroxy-2-[(2R,4S,5S,7R,9S,10R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(2S,5R,6S)-5-methoxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B10768594.png)
![N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[1-(oxan-4-yl)ethyl]indole-3-carboxamide](/img/structure/B10768599.png)
![(E,2S,4R,8S)-8-[(2S,7S,8R,9S)-7-Hydroxy-2-[(2R,4S,5S,7R,9S,10R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(2R,5R,6R)-5-methoxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B10768609.png)
